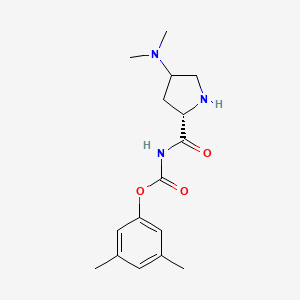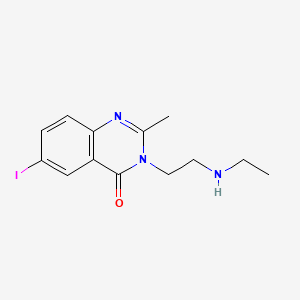![molecular formula C14H13N3O2 B12913842 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one CAS No. 185311-71-1](/img/structure/B12913842.png)
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core, which is fused with a methoxyphenyl group and a methyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyrazine derivatives.
科学研究应用
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological molecules. Its unique structure allows it to interact with various biomolecules, making it useful in bioimaging.
Medicine: Research has investigated its potential as a therapeutic agent. The compound’s ability to interact with specific molecular targets suggests it may have applications in drug development.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3(2H)-one: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrimidine-3(2H)-one: Contains a pyrimidine ring, offering different reactivity and applications.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]triazine-3(2H)-one: Features a triazine ring, which can affect its chemical properties and biological activity.
Uniqueness
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one is unique due to its specific ring structure and functional groups. The presence of the methoxyphenyl group and the imidazo[1,2-a]pyrazine core provides distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
185311-71-1 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-2-methyl-2H-imidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C14H13N3O2/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3 |
InChI 键 |
PPIVCXMJVTVPRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)


![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)

![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid](/img/structure/B12913807.png)


![(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913838.png)
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
![5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913855.png)
